6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride
Description
Properties
Molecular Formula |
C9H17Cl2N3O |
|---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
6-[(2-methoxyethylamino)methyl]pyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-13-5-4-11-7-9-3-2-8(10)6-12-9;;/h2-3,6,11H,4-5,7,10H2,1H3;2*1H |
InChI Key |
KRNUCHDCFBMIAG-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=NC=C(C=C1)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride typically involves the reaction of 6-chloromethylpyridin-3-amine with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, thiols, and amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, N-oxides, and reduced amine derivatives .
Scientific Research Applications
6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences among pyridine derivatives lie in their substituents, which influence physicochemical properties and biological activity:
*Molecular weights estimated from molecular formulas.
Research Findings and Trends
- Patent Activity : Recent patents () emphasize methoxyethyl and pyridine motifs in anticancer and antiviral agents, suggesting sustained interest in these scaffolds .
- Market Availability : Commercial platforms () list analogs like 6-(Difluoromethyl)pyridin-3-amine dihydrochloride, indicating demand for diverse pyridine derivatives in research .
- Challenges : Variability in substituent effects (e.g., fluorine vs. methoxyethyl) requires empirical optimization for specific applications, as seen in and .
Biological Activity
6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential neuroprotective and antibacterial properties. This article reviews the biological activities associated with this compound, drawing on various studies that highlight its pharmacological effects, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxyethylamino group, which is critical for its biological activity. The dihydrochloride form enhances its solubility and bioavailability.
Neuroprotective Effects
Recent studies have indicated that derivatives of the compound exhibit significant inhibition of NMDA receptor subtypes, specifically GluN1/GluN2A and GluN1/GluN2B. For instance, compound 6f demonstrated approximately 90% inhibition at the GluN1/GluN2A receptor subtype, highlighting its potential as a neuroprotective agent against excitotoxicity associated with conditions like Alzheimer's disease .
Table 1: Inhibitory Activity of Compound 6f on NMDA Receptors
| Receptor Type | Inhibition (%) | IC50 (µM) |
|---|---|---|
| GluN1/GluN2A | ~90 | 0.2-0.4 |
| GluN1/GluN2B | ~92 | Not specified |
Antibacterial Activity
The compound has also shown promising antibacterial activity against various pathogens. In vitro assays have demonstrated significant inhibition against strains such as Streptococcus pneumoniae and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these strains were found to be comparable or superior to standard antibiotics like amikacin .
Table 2: Antibacterial Activity of Selected Compounds
| Compound ID | Pathogen | MIC (µg/mL) | Comparison with Amikacin |
|---|---|---|---|
| 1i | Streptococcus pneumoniae | 1 | Superior (2) |
| 2f | Klebsiella pneumoniae | 1 | Superior (2) |
The biological activity of 6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride can be attributed to its interaction with specific receptors and enzymes:
- NMDA Receptor Modulation : The compound acts as an antagonist at NMDA receptors, which are implicated in neuronal excitotoxicity. Its ability to cross the blood-brain barrier (BBB) enhances its neuroprotective potential .
- Antibacterial Mechanism : The exact mechanism through which this compound exerts its antibacterial effects is still being elucidated. However, it is believed to interfere with bacterial cell wall synthesis or function, similar to other known antibiotics .
Neuroprotection in Animal Models
In vivo studies have confirmed the ability of methoxypyridine derivatives to reduce amyloid-beta levels in mouse models of Alzheimer's disease. Treatment with these compounds resulted in significant reductions in both plasma and brain levels of Aβ42, suggesting a potential therapeutic role in neurodegenerative diseases .
Antibacterial Efficacy Evaluation
In clinical settings, the antibacterial efficacy has been evaluated against multi-drug resistant strains. Compounds derived from the same scaffold exhibited potent activity, reinforcing the need for further development as potential therapeutic agents against resistant infections .
Q & A
Basic: What are the common synthetic routes for 6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride, and what reaction conditions are critical for achieving high yields?
Methodological Answer:
The synthesis typically involves:
- Step 1: Condensation of a pyridine precursor (e.g., 3-aminopyridine derivative) with 2-methoxyethylamine, facilitated by a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under inert atmosphere .
- Step 2: Methylation or functionalization of the amine group using alkyl halides or reductive amination, requiring polar aprotic solvents (e.g., DMF) and bases like potassium carbonate .
- Step 3: Salt formation with hydrochloric acid to yield the dihydrochloride form, optimized by controlled pH and solvent evaporation .
Critical Conditions: - Temperature control (<60°C) to prevent decomposition of the methoxyethyl group .
- Use of anhydrous solvents and inert gas (N₂/Ar) to avoid hydrolysis of intermediates .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS):
- HPLC-PDA:
Advanced: How can computational methods be integrated into reaction design to optimize synthesis and predict regioselectivity?
Methodological Answer:
- Reaction Path Search:
Use quantum chemical calculations (DFT, B3LYP/6-31G*) to model transition states and identify low-energy pathways for amine coupling and methylation steps . - Solvent Optimization:
COSMO-RS simulations predict solvent effects on reaction rates and byproduct formation (e.g., DMF vs. THF) . - Machine Learning:
Train models on existing pyridine derivative syntheses to predict optimal molar ratios (e.g., amine:pyridine precursor = 1.2:1) and reaction times .
Advanced: What strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays)?
Methodological Answer:
- Assay Standardization:
Normalize protocols for receptor binding (e.g., β3-adrenergic) using radioligand displacement (³H-CGP-12177) and GTPγS binding assays to account for assay sensitivity differences . - Structural Analog Analysis:
Compare activity of the compound with analogs (e.g., 6-methoxy vs. 6-chloro derivatives) to isolate substituent-specific effects . - Meta-Analysis:
Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies and identify confounding variables (e.g., cell line variability) .
Advanced: How does the dihydrochloride salt form influence solubility, stability, and bioavailability compared to the free base?
Methodological Answer:
- Solubility:
The dihydrochloride form increases aqueous solubility (e.g., >50 mg/mL in PBS) due to ionic interactions, critical for in vivo pharmacokinetics . - Stability:
Accelerated stability studies (40°C/75% RH) show the salt form reduces hygroscopicity and oxidative degradation compared to the free base . - Bioavailability:
In rat models, the dihydrochloride salt improves oral absorption (AUC 2.5× higher) by enhancing dissolution in gastrointestinal fluid .
Advanced: What experimental designs are recommended for studying interactions with β-adrenergic receptors?
Methodological Answer:
- In Vitro:
- In Vivo:
- Structural Studies:
Advanced: How can reaction scalability be addressed without compromising yield or purity?
Methodological Answer:
- Flow Chemistry:
Implement continuous flow reactors for amine coupling steps, reducing reaction time from 12h (batch) to 2h and improving reproducibility . - Process Analytical Technology (PAT):
Use inline FTIR and Raman spectroscopy to monitor intermediate formation and adjust reagent flow rates dynamically . - Green Chemistry:
Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent, achieving comparable yields (85–90%) .
Advanced: What are the implications of replacing the methoxyethyl group with other substituents (e.g., ethoxy, trifluoromethyl) on bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
